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For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to interpreting experimental results and predicting potential

off-target effects. This guide provides a detailed comparison of the cross-reactivity of the potent

and selective RIPK2 inhibitor, GSK583, with other kinases, supported by available

experimental data.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of signals

from the intracellular pattern recognition receptors NOD1 and NOD2, playing a key role in the

innate immune response. Its involvement in inflammatory diseases has made it an attractive

target for therapeutic intervention. GSK583 has emerged as a valuable tool compound for

studying the function of RIPK2 due to its high potency and selectivity. This guide delves into the

specifics of its interactions with other kinases.

Comparative Analysis of GSK583 Kinase Selectivity
GSK583 is a highly potent inhibitor of human RIPK2 with a reported IC50 of 5 nM.[1] Its

selectivity has been assessed against a broad panel of kinases, demonstrating a highly specific

interaction with its primary target. The following tables summarize the known cross-reactivity of

GSK583 with other kinases based on published data.

High-Affinity Off-Target Interactions
While GSK583 is remarkably selective, a few off-target kinases have been identified that are

inhibited at concentrations relevant to its use in cellular and in vivo studies.
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Kinase IC50 (nM)
Fold Selectivity vs.
RIPK2

Notes

RIPK3 16 3.2

Despite the

biochemical affinity,

GSK583 shows

minimal functional

inhibition of RIPK3-

dependent

necroptosis in cellular

assays.

BRK - -
Some inhibition

observed.

Aurora A - -
Some inhibition

observed.

Note: IC50 values can vary depending on the assay conditions. The fold selectivity is

calculated based on the IC50 for RIPK2 of 5 nM.

Broader Kinome Scan Profile
GSK583 has been profiled against a panel of 300 kinases at a concentration of 1 µM and

exhibited excellent selectivity.[1] While the complete dataset from this broad screen is not

publicly available in a comprehensive table, the primary publication notes the high degree of

selectivity. For a related compound, inhibitor 7, derived from the same chemical series as

GSK583, a screen against 299 kinases at 1 µM resulted in greater than 70% inhibition of only

15 kinases, predominantly from the tyrosine kinase subfamily. This suggests a similar selective

profile for GSK583.

Key kinases for which GSK583 shows strong selectivity (i.e., minimal inhibition) include p38α

and VEGFR2.[1]

Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the NOD2-RIPK2

signaling pathway and a typical kinase profiling workflow.
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Figure 1: Simplified diagram of the NOD2-RIPK2 signaling cascade.
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Kinase Profiling Experimental Workflow
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Figure 2: General experimental workflow for kinase inhibitor profiling.

Experimental Protocols
The cross-reactivity data for GSK583 was primarily generated using competitive binding

assays, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay
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Principle: This assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase

bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A

reduction in the amount of bound kinase in the presence of the test compound indicates

binding.

Methodology:

Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with

a DNA tag.

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and

immobilized on streptavidin-coated magnetic beads.

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound (GSK583) at various concentrations.

Washing: Unbound kinase and test compound are removed by washing the beads.

Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is

quantified by qPCR.

Data Analysis: The amount of kinase captured is measured for each kinase in the presence

of the test compound and compared to a DMSO control. The results are typically expressed

as percent of control, and for dose-response curves, IC50 or Kd values are calculated to

determine the binding affinity.

Conclusion
GSK583 is a highly selective inhibitor of RIPK2, making it a valuable tool for dissecting the role

of this kinase in cellular signaling and disease. While it exhibits some off-target activity against

a small number of kinases, particularly RIPK3, its overall kinome profile demonstrates a

remarkable degree of specificity. For researchers utilizing GSK583, it is crucial to consider

these potential off-target effects, especially when interpreting phenotypes observed at higher

concentrations. The data presented in this guide provides a foundation for more informed

experimental design and data interpretation in the study of RIPK2 biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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